ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate
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Overview
Description
Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate is an organic compound with the molecular formula C12H13NO4. This compound is known for its unique structure, which includes an ethoxy group, a phenyl ring, and a carbonate moiety. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate can be achieved through several methods. One common method involves the reaction of 1-phenyl-1,2-propanedione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is often purified using techniques such as distillation or crystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate can be compared with similar compounds such as:
1-Phenyl-1,2-propanedione-2-(O-ethoxycarbonyl)oxime: Similar structure but different functional groups.
Ethyl [(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate: Similar name but different chemical properties.
1-Phenyl-1,2-propanedione-2-(O-ethoxycarbonyl)oxime: Another derivative with distinct reactivity.
These compounds share some structural similarities but differ in their reactivity, stability, and applications, making this compound unique in its own right.
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate |
InChI |
InChI=1S/C12H13NO5/c1-3-16-18-12(15)17-13-9(2)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b13-9+ |
InChI Key |
OWXRYJGXNWIKBK-UKTHLTGXSA-N |
Isomeric SMILES |
CCOOC(=O)O/N=C(\C)/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOOC(=O)ON=C(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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